![molecular formula C14H18N4O2S B6356024 1-[3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine CAS No. 1858255-42-1](/img/structure/B6356024.png)

1-[3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

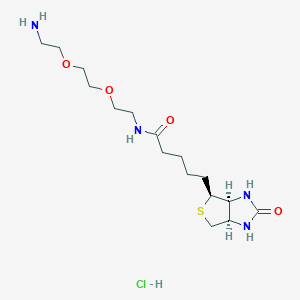

“1-[3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine” is a synthetic compound . It belongs to a class of compounds known as thiadiazolylpiperazines. This compound has been used in various laboratory experiments to investigate the mechanisms of action and effects of various compounds, as well as to identify potential drug targets and therapeutic applications.

Synthesis Analysis

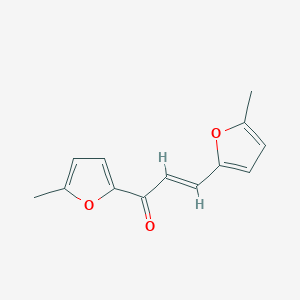

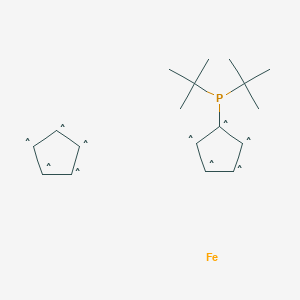

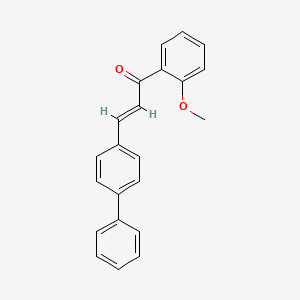

The synthesis of “1-[3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine” involves the Michael addition of N-heterocycles to chalcones . The use of ionic organic solids, such as 1,3-bis (carboxymethyl)imidazolium chloride as a catalyst has allowed this reaction . This methodology has been applied to the unique preparation of the potential bioactive compound with moderate yield, due to the retro-Michael reaction .

Molecular Structure Analysis

The molecular structure of “1-[3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine” is C12H18N2O2 . The average mass is 222.283 Da and the monoisotopic mass is 222.136826 Da .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-[3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine” include the Michael addition of N-heterocycles to chalcones . This reaction can be carried out in the absence of a catalyst for certain activated nucleophiles and alkenes .

Wirkmechanismus

Target of Action

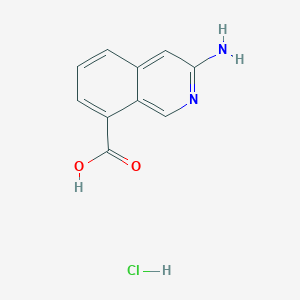

It’s known that nitrogen-containing heteroarene units, such as the ones present in this compound, are usually found in natural products and biologically active synthetic compounds . They are important as bioactive compounds due to their stability and ability to bind “privileged structures” through hydrogen-bonding .

Mode of Action

Triazole derivatives, which are structurally similar to this compound, are known to produce a variety of biological effects . Their structural characteristics make it easier for them to bind with target molecules .

Result of Action

Compounds with similar structures have been described as efficient components in fungicide, bactericide, and herbicide formulations .

Eigenschaften

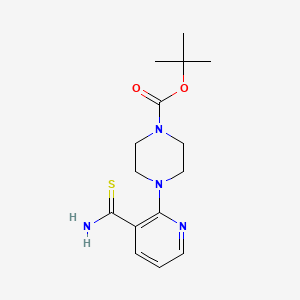

IUPAC Name |

3-(3,4-dimethoxyphenyl)-5-piperazin-1-yl-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2S/c1-19-11-4-3-10(9-12(11)20-2)13-16-14(21-17-13)18-7-5-15-6-8-18/h3-4,9,15H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCUOQJLXGJMEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NSC(=N2)N3CCNCC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-[(2,6-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6355978.png)

![1-[3-(4-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6355988.png)

![1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6355996.png)

![1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356008.png)

![1-{3-[(4-Nitrophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356028.png)

![1-{3-[(3,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356035.png)

![1-{3-[(3,4-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356040.png)

![1-{3-[(2,4-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356041.png)